molecular formula C20H33NO B12368276 [(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol

[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol

Cat. No.: B12368276
M. Wt: 303.5 g/mol
InChI Key: BLASFTPNKGQBNF-UXHICEINSA-N
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Description

[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol is a chiral compound with potential applications in medicinal chemistry and pharmacology. This compound features a cyclopentyl ring substituted with an amino group and a 4-octylphenyl group, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol typically involves several steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the cyclopentyl ring: This can be achieved through a cyclization reaction using appropriate starting materials.

    Introduction of the amino group: This step often involves the use of amination reactions, where an amino group is introduced to the cyclopentyl ring.

    Attachment of the 4-octylphenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the 4-octylphenyl group is attached to the cyclopentyl ring.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques, such as continuous flow chemistry, to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and receptor binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol can be compared with other similar compounds, such as:

    [(1S,3S)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol: This compound has a different stereochemistry, which may affect its biological activity and interactions.

    [(1S,3R)-1-amino-3-[4-(nonyloxy)phenyl]cyclopentyl]methanol: This compound has a nonyloxy group instead of an octyl group, which may influence its chemical properties and applications.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H33NO

Molecular Weight

303.5 g/mol

IUPAC Name

[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol

InChI

InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)19-13-14-20(21,15-19)16-22/h9-12,19,22H,2-8,13-16,21H2,1H3/t19-,20+/m1/s1

InChI Key

BLASFTPNKGQBNF-UXHICEINSA-N

Isomeric SMILES

CCCCCCCCC1=CC=C(C=C1)[C@@H]2CC[C@](C2)(CO)N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2CCC(C2)(CO)N

Origin of Product

United States

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